molecular formula C18H20N2O3S B15018145 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole

1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole

Cat. No.: B15018145
M. Wt: 344.4 g/mol
InChI Key: MDTVWBLLJDGKRL-UHFFFAOYSA-N
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Description

1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. This particular compound features a sulfonyl group attached to the benzimidazole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzimidazole core with a sulfonyl chloride derivative, such as 2,5-dimethyl-4-propoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are typically considered. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the sulfonyl group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed

    Nitration: Nitro derivatives of the benzimidazole ring.

    Sulfonation: Sulfonic acid derivatives.

    Halogenation: Halogenated benzimidazole derivatives.

    Nucleophilic Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, such as enzymes and receptors, leading to inhibition or activation of specific biological pathways.

    Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic processes.

    Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]pyrrolidine
  • **1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]piperidine
  • **1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]azepane

Uniqueness

1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct chemical and biological properties compared to other sulfonyl derivatives. The presence of the benzimidazole ring can enhance its stability, reactivity, and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

1-(2,5-dimethyl-4-propoxyphenyl)sulfonylbenzimidazole

InChI

InChI=1S/C18H20N2O3S/c1-4-9-23-17-10-14(3)18(11-13(17)2)24(21,22)20-12-19-15-7-5-6-8-16(15)20/h5-8,10-12H,4,9H2,1-3H3

InChI Key

MDTVWBLLJDGKRL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2C=NC3=CC=CC=C32)C

Origin of Product

United States

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